6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine
Overview
Description
6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine is a useful research compound. Its molecular formula is C6H5ClN4 and its molecular weight is 168.58 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological Properties and Synthesis
6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine derivatives have been recognized for their significant biological properties, such as anti-tumor and anti-inflammatory activities. These compounds are synthesized and characterized through various techniques including NMR, IR, and mass spectral studies, and their structures are confirmed by single crystal X-ray diffraction technique. These studies contribute to understanding the molecular structure and properties of these derivatives (Sallam et al., 2021).
Antihypertensive and Cardiovascular Applications
Triazolo- and tetrazolopyridazine derivatives, including 6-chloro derivatives, have shown positive effects in lowering blood pressure without affecting heart rate in tests on rats. These compounds have been studied for their potential in treating hypertension and related cardiovascular conditions (Katrusiak et al., 2001).
Applications in Medicinal Chemistry
In medicinal chemistry, heterocyclic compounds like pyridazine analogs, including 6-Chloro derivatives, are noted for their significant pharmaceutical importance. These compounds are synthesized through various chemical processes and are elucidated using spectroscopic techniques. Their applications span across various medicinal needs, including the development of potential therapeutics (Sallam et al., 2021).
Antidiabetic Drug Development
Triazolo-pyridazine derivatives, specifically 6-chloro-2-methyl derivatives, have been evaluated for their potential as anti-diabetic medications. These compounds are studied for their inhibition potentials and insulinotropic activities, contributing significantly to the development of new antidiabetic drugs (Bindu et al., 2019).
Agricultural Applications
Pyridazine and its derivatives, including 6-chloro-2-methyl derivatives, are utilized in the agricultural field for various purposes such as insecticides, herbicides, and plant growth regulators. These compounds are synthesized and their structures analyzed to determine their effectiveness in agricultural applications (Sallam et al., 2022).
Anticonvulsant Activity
Some pyridazine derivatives, including 6-chloro-2-methyl derivatives, have been screened for their anticonvulsant activity. These studies contribute to the understanding of how these compounds can be used in managing seizures and related neurological conditions (Rubat et al., 1990).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation. CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
This interaction could result in the inhibition of the target, thereby affecting the cell cycle and potentially leading to cell death .
Biochemical Pathways
Inhibition of CDK2 can lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells .
Result of Action
Similar compounds have shown significant inhibitory activity, leading to cytotoxic activities against certain cancer cell lines . If 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine acts similarly, it could potentially inhibit the proliferation of cancer cells.
Action Environment
For instance, the compound is recommended to be stored at a temperature of 28°C .
Properties
IUPAC Name |
6-chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-4-8-6-3-2-5(7)10-11(6)9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPCXCJWUYLSNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480692 | |
Record name | 6-chloro-2-methyl[1,2,4]triazolo[1,5-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55643-82-8 | |
Record name | 6-chloro-2-methyl[1,2,4]triazolo[1,5-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.